SKA-31 - 40172-65-4

SKA-31

Catalog Number: EVT-283395
CAS Number: 40172-65-4
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SKA-31, also known as SKA-31, is a synthetic compound that belongs to the class of benzothiazoles. It has gained significant attention in scientific research due to its potent and selective activation of small-conductance (KCa2.1-2.3) and intermediate-conductance (KCa3.1) calcium-activated potassium channels []. These channels play critical roles in various physiological processes, making SKA-31 a valuable tool for investigating their function and exploring its therapeutic potential in several disease models.

Synthesis Analysis

The synthesis of SKA-31 is achieved through a multi-step process starting with the reaction of 2-aminothiophenol with 2-naphthoyl chloride to form N-(2-naphthoyl)-2-aminothiophenol. Subsequent cyclization using phosphorus oxychloride leads to the formation of the desired SKA-31 product []. The detailed reaction conditions and purification methods are described in the original publication.

Molecular Structure Analysis

SKA-31 consists of a fused naphthalene and thiazole ring system with an amino group attached to the thiazole ring. The specific arrangement of these functional groups is critical for its interaction with KCa2/3 channels. Computational modeling and docking studies have provided insights into the binding mode of SKA-31 and its interaction with the calmodulin-binding domain of KCa2/3 channels [].

Mechanism of Action

Vascular Biology:

  • Endothelial Function: SKA-31 has been shown to improve endothelial function by enhancing endothelium-dependent hyperpolarization-mediated vasodilation in various vascular beds, including coronary, mesenteric, and cerebral arteries [, , , , , , , , , , , , , , ].
  • Hypertension: Studies in animal models have demonstrated that SKA-31 can lower blood pressure by promoting vasodilation and inhibiting myogenic tone [, , , ].
  • Atherosclerosis: Preliminary evidence suggests that SKA-31 administration may improve endothelial function and potentially mitigate the development of atherosclerosis in mice [].

Neuroscience:

  • Ataxia: SKA-31 has shown promising results in ameliorating motor deficits in mouse models of ataxia by enhancing KCa2 channel activity in cerebellar neurons [, ].
  • Epilepsy: Research indicates that SKA-31 may have anticonvulsant properties by modulating neuronal excitability and calcium dynamics [].
  • Neurodegenerative Diseases: SKA-31 is being investigated for its potential neuroprotective effects in models of Alzheimer's and Parkinson's disease [].

Immunology:

  • Immunosuppression: SKA-31 has been shown to suppress T-cell proliferation and cytokine production by activating KCa3.1 channels, suggesting its potential as an immunosuppressant [].
Applications
  • Urinary Bladder Function: SKA-31 has been found to decrease detrusor smooth muscle excitability and contractility, indicating its potential for treating overactive bladder [].
  • Cancer Research: Studies suggest that SKA-31, in combination with other drugs, may help overcome Cisplatin resistance in colorectal cancer cells [].

6,7-Dichloro-1H-indole-2,3-dione 3-oxime (NS13001)

Relevance: NS13001, unlike SKA-31, which displays selectivity for KCa3.1, exhibits selective activation of KCa2.2 and KCa2.3 channels. [, ] This selectivity makes NS13001 a valuable tool for investigating the specific roles of KCa2.2 and KCa2.3 channels.

5-Methylnaphtho[1,2-d]thiazol-2-amine (SKA-111)

Relevance: SKA-111, derived from the optimization of SKA-31's structure, shows a remarkable 123-fold selectivity for KCa3.1 over KCa2.3. [] Although both SKA-111 and SKA-31 activate KCa3.1, SKA-111 exhibits superior selectivity. [] SKA-111's long half-life and brain penetration make it a promising candidate for blood pressure regulation but its effects on heart rate need further investigation. []

5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121)

Relevance: Developed from the benzothiazole pharmacophore of SKA-31, SKA-121 demonstrates 41-fold selectivity for KCa3.1 over KCa2.3, making it a more selective activator of KCa3.1 than SKA-31. [, ] Unlike SKA-31, which shows similar potency for both KCa2 and KCa3.1 channels, SKA-121 specifically targets KCa3.1. [] In vivo studies reveal that SKA-121 lowers blood pressure in normotensive and hypertensive wild-type mice but not in KCa3.1-deficient mice, indicating its potential as a therapeutic agent for hypertension. []

Senicapoc

Relevance: In contrast to SKA-31, which activates KCa3.1, Senicapoc acts as a selective inhibitor of this channel. [, ] Although Senicapoc is known to reduce atherosclerosis in Apoe-/- mice, its mechanism differs from SKA-31, which improves endothelial function without affecting lesion density. []

TRAM-34

Relevance: TRAM-34, unlike SKA-31, acts as a blocker of the KCa3.1 channel. [, , , ] While SKA-31 activates these channels to induce vasodilation, TRAM-34 inhibits them, highlighting their contrasting roles. [, , , ]

UCL1684

Relevance: UCL1684 selectively inhibits KCa2.3 channels, contrasting SKA-31's activation of both KCa2.3 and KCa3.1. [] This selectivity makes it a valuable tool for dissecting the individual contributions of KCa2.3 and KCa3.1 in various physiological processes.

Apamin

Relevance: Apamin, unlike SKA-31, acts as a selective blocker of SK channels. [, , , , ] While SKA-31 enhances SK channel activity, apamin inhibits them, highlighting their opposing roles in regulating cellular excitability and other physiological processes. [, , , , ]

Charybdotoxin (ChTX)

Relevance: Charybdotoxin (ChTX), unlike SKA-31, acts as a blocker of potassium channels, including BKCa and, to a lesser extent, KCa3.1. [, ] While SKA-31 primarily targets KCa channels for activation, ChTX's broader inhibitory profile distinguishes its action, affecting both BKCa and KCa3.1 channels. [, ]

NS6180

Relevance: Similar to TRAM-34, NS6180 acts as a potent inhibitor of KCa3.1, contrasting with SKA-31's role as an activator. []

CyPPA

Relevance: CyPPA, in contrast to SKA-31's broader activation of KCa2 and KCa3.1, demonstrates selective activation of KCa2.2 and KCa2.3 channels. [] This selectivity highlights CyPPA as a valuable tool for investigating the specific roles of these SK channel subtypes.

1,3-phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) (RA-2)

Relevance: RA-2, unlike SKA-31, which is a positive gating modulator, acts as a negative gating modulator of KCa2/3 channels, inhibiting their activity. [] This opposing action makes RA-2 a valuable tool for investigating the physiological roles of these channels by counteracting the effects of activators like SKA-31. [] RA-2 demonstrates nanomolar potency in inhibiting KCa3.1 and shows similar inhibitory effects on all three human KCa2 subtypes. []

13b ([3,5-bis[(3-fluoro-4-hydroxy-benzoyl)oxymethyl]phenyl]methyl 3-fluoro-4-hydroxy-benzoate)

Relevance: 13b, in contrast to SKA-31's activation of KCa channels, acts as a potent inhibitor of both KCa3.1 and KCa2.3, exhibiting a more pronounced effect on KCa2.3. [] Notably, the inhibitory action of 13b can be reversed by SKA-31, indicating competing actions on these channels. [] Unlike SKA-31, which primarily affects vascular function, 13b also demonstrates anti-proliferative effects on fibroblasts, suggesting a broader range of potential therapeutic applications. []

Properties

CAS Number

40172-65-4

Product Name

Naphtho[1,2-d]thiazol-2-amine

IUPAC Name

benzo[e][1,3]benzothiazol-2-amine

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C11H8N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H2,12,13)

InChI Key

FECQXVPRUCCUIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)N

Solubility

Soluble in DMSO

Synonyms

naphtho(1,2-d)thiazol-2-ylamine
SKA-31

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.